molecular formula C10H10N2O2 B11904054 Methyl 4-amino-1H-indole-1-carboxylate

Methyl 4-amino-1H-indole-1-carboxylate

Cat. No.: B11904054
M. Wt: 190.20 g/mol
InChI Key: RUGAULALUBLSEG-UHFFFAOYSA-N
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Description

Methyl 4-amino-1H-indole-1-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-1H-indole-1-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, the specific reactants and conditions would include the appropriate amino-substituted phenylhydrazine and methyl ester derivatives.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Methyl 4-amino-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-1H-indole-1-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 4-aminoindole-1-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)12-6-5-7-8(11)3-2-4-9(7)12/h2-6H,11H2,1H3

InChI Key

RUGAULALUBLSEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C=CC2=C(C=CC=C21)N

Origin of Product

United States

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